molecular formula C17H19BrN4O2 B2666196 N-(3-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1226439-88-8

N-(3-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No. B2666196
CAS RN: 1226439-88-8
M. Wt: 391.269
InChI Key: ZKLCUATUBVNVKF-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide” is a chemical compound that falls under the category of pyridopyrimidines . Pyridopyrimidines are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Research on pyrimidine derivatives, including those similar to N-(3-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide, has shown promising antimicrobial and antituberculosis properties. A study synthesized isoniazid clubbed pyrimidine derivatives and evaluated their antimicrobial and antituberculosis activity, finding that the majority exhibited good antibacterial, antifungal, and antituberculosis activity. These findings suggest the potential of pyrimidine derivatives in combating infectious diseases, including tuberculosis (Soni & Patel, 2017).

Antitumor Activity

Another significant application is in antitumor activities. Pyrrolo[2,3-d]pyrimidine derivatives have been identified for their potent antitumor properties. For instance, compounds with a thienoyl side chain demonstrated potent inhibition of tumor cell proliferation by targeting the proton-coupled folate transporter and folate receptors, showing superiority over traditional reduced folate carrier mechanisms. This specificity enhances their efficacy in inhibiting cancer cell growth, making them viable candidates for cancer therapy (Wang et al., 2011).

Analgesic Activity without Ulcerogenic Effects

Research into novel pyrimidine derivatives has also uncovered compounds with significant analgesic activity without the associated ulcerogenic effects common in many pain relief medications. This discovery points towards the potential development of safer analgesic drugs, which could provide effective pain relief without the gastrointestinal side effects (Chaudhary et al., 2012).

properties

IUPAC Name

N-(3-bromophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c1-12-9-16(21-17(19-12)22-7-2-3-8-22)24-11-15(23)20-14-6-4-5-13(18)10-14/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLCUATUBVNVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

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